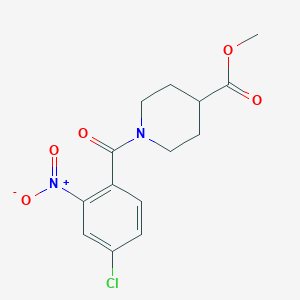

methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions that provide insight into potential pathways for creating methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate. For instance, studies have shown various methodologies for constructing molecules with similar frameworks, including the use of hydrogen bonds to form chains and sheets in molecular structures (Portilla et al., 2007). Additionally, the synthesis of esters from carboxylic acids and alcohols using nitrobenzoic anhydride as a catalyst highlights the chemical versatility and reactivity of compounds within this group (Shiina et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. For molecules in this category, X-ray crystallography has provided detailed insights into their structures, including hydrogen-bonded chains and sheet formations, as well as the conformation of various substituent groups (Cortés et al., 2013). Such analyses are fundamental in predicting the behavior of these compounds under different chemical conditions.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often utilize hydrogen bonding and molecular polarity to achieve desired transformations. For example, the formation of dinuclear silver(I) complexes from chloro-nitrobenzoic acid demonstrates the ability of these molecules to engage in complex chemical reactions that can be harnessed for various applications, including catalysis and material synthesis (Wang, 2013).

Physical Properties Analysis

The physical properties, including thermal stability, phase transitions, and crystalline forms, of related compounds have been extensively studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide valuable information about the stability and physical behavior of these compounds under different environmental conditions (Ribet et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of methyl 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxylate and similar compounds involves examining their reactivity, including reactions with amines, alcohols, and other functional groups. Studies have highlighted various aspects of their reactivity, such as the influence of substituents on reaction rates and mechanisms, providing insight into the chemical behavior of these molecules (Um et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with . Without more specific information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro compounds are explosive, and chlorinated compounds can be harmful if inhaled, ingested, or come into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

properties

IUPAC Name |

methyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-3-2-10(15)8-12(11)17(20)21/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPQINNMWFODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)

![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)